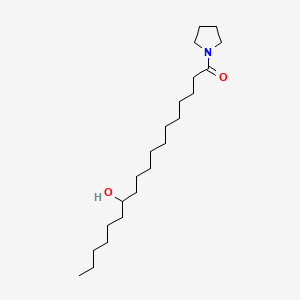
8-Hydroxy-1-methylquinolinium iodide propylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Hydroxy-1-methylquinolinium iodide propylcarbamate is a chemical compound with the molecular formula C14H17N2O2.I and a molecular weight of 372.2 It is a derivative of quinoline, a heterocyclic aromatic organic compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Hydroxy-1-methylquinolinium iodide propylcarbamate typically involves the following steps:
Starting Material: The synthesis begins with 8-hydroxyquinoline, which is a common precursor for many quinoline derivatives.
Methylation: The 8-hydroxyquinoline undergoes methylation to introduce a methyl group at the nitrogen atom, forming 8-hydroxy-1-methylquinoline.
Iodination: The methylated compound is then reacted with iodine to form 8-hydroxy-1-methylquinolinium iodide.
Carbamoylation: Finally, the iodide compound is treated with propyl isocyanate to introduce the propylcarbamate group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
8-Hydroxy-1-methylquinolinium iodide propylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinolinium ion back to the corresponding quinoline.
Substitution: The iodide ion can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols, amines, or halides can be used under mild to moderate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while substitution reactions can produce a variety of quinoline-based compounds with different functional groups.
科学的研究の応用
8-Hydroxy-1-methylquinolinium iodide propylcarbamate has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other quinoline derivatives and as a reagent in organic synthesis.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the development of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of 8-Hydroxy-1-methylquinolinium iodide propylcarbamate involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes and other proteins. This interaction can lead to various biological effects, including antimicrobial and anticancer activities .
類似化合物との比較
Similar Compounds
8-Hydroxyquinoline: A parent compound with similar chemical properties but lacks the methyl and propylcarbamate groups.
1-Methylquinolinium iodide: Similar structure but without the hydroxyl and propylcarbamate groups.
8-Hydroxyquinoline N-oxide: An oxidized derivative with different reactivity and applications.
Uniqueness
8-Hydroxy-1-methylquinolinium iodide propylcarbamate is unique due to the presence of both the hydroxyl and propylcarbamate groups, which enhance its chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications .
特性
CAS番号 |
71349-83-2 |
|---|---|
分子式 |
C14H17IN2O2 |
分子量 |
372.20 g/mol |
IUPAC名 |
(1-methylquinolin-1-ium-8-yl) N-propylcarbamate;iodide |
InChI |
InChI=1S/C14H16N2O2.HI/c1-3-9-15-14(17)18-12-8-4-6-11-7-5-10-16(2)13(11)12;/h4-8,10H,3,9H2,1-2H3;1H |
InChIキー |
FQEGHMJAVWSHJT-UHFFFAOYSA-N |
正規SMILES |
CCCNC(=O)OC1=CC=CC2=C1[N+](=CC=C2)C.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


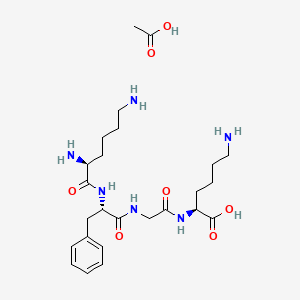
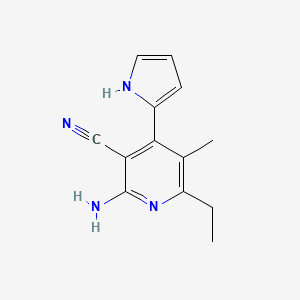
![(6R)-2-methyl-6-[(5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl]hept-2-enoic acid](/img/structure/B13809038.png)
![2-bromo-7-oxabicyclo[4.1.0]heptane](/img/structure/B13809046.png)
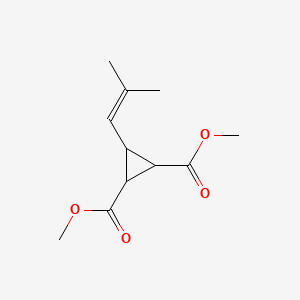
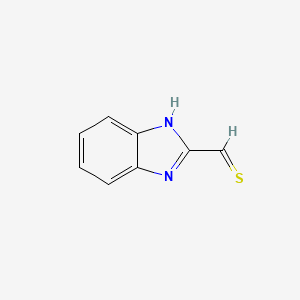
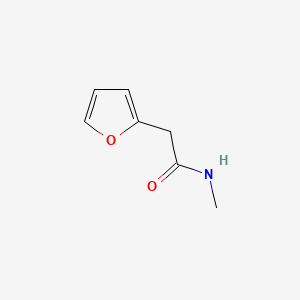
![2-[[2-[Cyclohexyl(cyclopropanecarbonyl)amino]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B13809067.png)
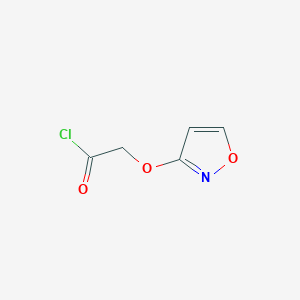
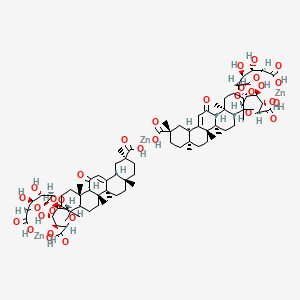
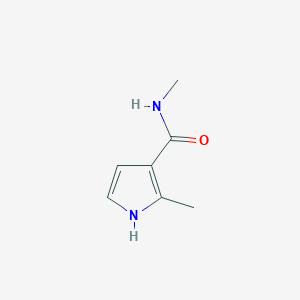

![1,1,3,3-Tetramethyl-6,7-diphenyl-5-oxa-8-thia-6-azaspiro[3.4]octan-2-one](/img/structure/B13809118.png)
